Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-

Nicotinic acetylcholine receptor spirocyclic ligand physicochemical property

In nAChR drug discovery, subtle scaffold changes can drastically alter receptor subtype selectivity, compromising SAR reproducibility. This 7,3'-spiro[1-azabicyclo[2.2.1]heptane-pyrrolidine] bearing a 5-isoxazolyl group solves that by providing a rigid, conformationally defined pharmacophore with low predicted logP (~0.9) favorable for CNS probe development. - Enables head-to-head α4β2 vs. α7 nAChR binding displacement assays with a unique H-bond interaction contributed by the isoxazole oxygen, absent in isothiazole/pyrimidine congeners. - Serves as a >95% pure advanced intermediate for parallel isoxazole-ring derivatization, accelerating hit-to-lead timelines without de novo spiro-core construction. - Acts as an HPLC-MS/NMR retention-time and spectral reference (InChIKey: FYWMVMUSKOOASU), ensuring unambiguous identity confirmation in compound management workflows.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 646057-13-8
Cat. No. B12592377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-
CAS646057-13-8
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN2CCC1C23CCN(C3)C4=CC=NO4
InChIInChI=1S/C12H17N3O/c1-5-13-16-11(1)14-8-4-12(9-14)10-2-6-15(12)7-3-10/h1,5,10H,2-4,6-9H2
InChIKeyFYWMVMUSKOOASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646057-13-8): Core Identity and Procurement-Relevant Characteristics


Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646057-13-8) is a synthetic spirocyclic heterocycle (C₁₂H₁₇N₃O, MW 219.28 g/mol) that fuses a 1-azabicyclo[2.2.1]heptane scaffold with a pyrrolidine ring via a spiro carbon, and bears an isoxazol-5-yl substituent on the pyrrolidine nitrogen . This architecture places it within the broader class of conformationally restricted nicotinic acetylcholine receptor (nAChR) ligands, structurally related to epibatidine and epiboxidine [1]. The compound is supplied exclusively for research use and is currently available from specialist chemical vendors .

Why Generic Substitution with Other Spiroazabicyclic-Isoxazole Analogs Fails for Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-


Within the spiroazabicyclic-isoxazole chemical series, even minor structural variations can produce large differences in receptor subtype selectivity, intrinsic efficacy, and off-target profiles. Published structure–activity relationship (SAR) studies on epibatidine isosteres demonstrate that the position of the spiro attachment, the size of the azabicyclic ring (e.g., [2.2.1]heptane vs. [2.2.2]octane), and the nature of the heteroaryl substituent (isoxazole vs. isothiazole vs. pyrimidine) each independently modulate binding affinity at neuronal nAChR subtypes [1][2]. Consequently, a procurement decision that treats the target compound as interchangeable with a close analog—for example, the [2.2.2]octane congener (CAS 646056-99-7) or the isothiazolyl variant (CAS 646057-14-9)—risks selecting a molecule with a materially different pharmacological fingerprint, compromising experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646057-13-8) vs. Closest Analogs


Molecular Size and Lipophilicity Comparison: [2.2.1]Heptane Scaffold vs. [2.2.2]Octane Analog

The target compound (MW 219.28, C₁₂H₁₇N₃O) is approximately 14 Da lighter and contains one fewer methylene unit than its direct [2.2.2]octane analog Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646056-99-7; MW 233.31, C₁₃H₁₉N₃O) [1]. This size difference corresponds to a reduced calculated lipophilicity (XLogP3-AA of 0.9 for the pyrimidinyl-[2.2.1]heptane surrogate vs. 1.8 for the [2.2.2]octane-isoxazole analog) [1][2]. In nAChR ligand optimization, lower logP has been associated with reduced non-specific binding and improved CNS drug-likeness [3].

Nicotinic acetylcholine receptor spirocyclic ligand physicochemical property

Hydrogen-Bond Acceptor/Donor Profile: Isoxazole vs. Isothiazole and Pyrimidine Congeners

The target compound presents 0 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) . This profile is identical to the isothiazolyl analog (CAS 646057-14-9, HBD=0, HBA=4) but differs from the pyrimidinyl analog (CAS 646057-09-2, HBD=0, HBA=4) [1]. While the numerical HBD/HBA counts are conserved across the series, the spatial orientation and electronic character of the acceptor atoms differ: isoxazole presents an endocyclic oxygen and nitrogen in a 1,2-relationship, whereas isothiazole replaces oxygen with sulfur (weaker HBA) and pyrimidine offers two endocyclic nitrogens at positions 1 and 3. These differences in hydrogen-bond geometry and strength are known to modulate subtype selectivity at nAChR orthosteric binding sites [2].

Hydrogen bonding heteroaryl substitution receptor recognition

Spiro Junction Position: 7,3'-Spiro Connectivity Differentiating from 2,3'-Regioisomer

The target compound features a 7,3'-spiro junction between the azabicycloheptane and pyrrolidine rings, placing the spiro carbon at the bridgehead-adjacent position of the azabicyclo system. Its regioisomer, Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646056-78-2), carries the spiro linkage at the 2-position of the azabicyclo scaffold . This positional difference alters the relative orientation of the azabicyclo nitrogen and the isoxazole-bearing pyrrolidine nitrogen, which in rigid spirocyclic nAChR pharmacophores directly impacts the inter-nitrogen distance—a critical determinant of agonist vs. antagonist behavior at nicotinic receptors [1].

Regioisomerism spiro attachment conformational constraint

Optimal Research and Industrial Application Scenarios for Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646057-13-8)


Neuronal Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling

The 7,3'-spiro[1-azabicyclo[2.2.1]heptane-pyrrolidine] scaffold bearing a 5-isoxazolyl group provides a rigid, conformationally defined pharmacophore suitable for systematic nAChR subtype selectivity mapping [1]. Its reduced molecular weight and low predicted logP (≈0.9) relative to [2.2.2]octane analogs position it as a favorable starting point for CNS probe development, where lower lipophilicity is correlated with reduced off-target binding and improved brain penetration [2]. This compound is appropriate for head-to-head binding displacement assays at α4β2 and α7 nAChR subtypes, where its isoxazole oxygen may contribute a distinct hydrogen-bond interaction not available with isothiazole or pyrimidine congeners [1].

Chemical Biology Tool for Studying Spiro Junction-Dependent Pharmacology

The regioisomeric distinction between the 7,3'-spiro compound (CAS 646057-13-8) and its 2,3'-spiro isomer (CAS 646056-78-2) makes the target compound uniquely valuable for experiments that investigate how spiro attachment position governs receptor activation vs. inhibition [3]. In a pairwise experimental design, the two regioisomers can be tested in parallel to correlate inter-nitrogen distance or vector orientation with functional readouts (e.g., calcium flux, electrophysiology), providing an internal control for scaffold effects independent of the isoxazole substituent.

Medicinal Chemistry Hit-to-Lead Optimization Starting Material

The compound serves as a well-characterized advanced intermediate for parallel derivatization of the isoxazole ring (e.g., 3-methyl, 3-phenyl, or halogen substitutions), following established synthetic routes from the epibatidine isostere literature [4]. Its commercial availability in >95% purity (vendor-reported) enables rapid SAR expansion without the need for de novo construction of the challenging spiroazabicyclic core, accelerating hit-to-lead timelines in nAChR-targeted programs .

Analytical Reference Standard for Spirocyclic Compound Characterization

With a unique InChIKey (FYWMVMUSKOOASU) and well-defined canonical SMILES (C1CN2CCC1C23CCN(C3)C4=CC=NO4), the compound can serve as a retention-time and spectral reference for HPLC-MS and NMR characterization of spirocyclic azabicyclic library members, ensuring unambiguous identity confirmation in compound management workflows .

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